3-bromo-2-(bromomethyl)Benzamide
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Overview
Description
3-bromo-2-(bromomethyl)Benzamide is an organic compound with the molecular formula C8H7Br2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine atoms at the 3rd and 2nd positions, and a bromomethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(bromomethyl)Benzamide typically involves the bromination of benzamide derivatives. One common method is the bromination of 2-(bromomethyl)benzamide using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes bromination, followed by amide formation and further bromination to achieve the final product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(bromomethyl)Benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated benzamides or reduction to remove bromine atoms.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) are commonly used for bromination reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted benzamides, while oxidation can produce brominated benzamides .
Scientific Research Applications
3-bromo-2-(bromomethyl)Benzamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-bromo-2-(bromomethyl)Benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the bromomethyl group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-(bromomethyl)Benzamide: Similar structure but with different substitution pattern.
3-bromo-2-methylbenzamide: Lacks the bromomethyl group.
2,3-dibromobenzamide: Lacks the bromomethyl group.
Uniqueness
3-bromo-2-(bromomethyl)Benzamide is unique due to the presence of both bromine atoms and a bromomethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H7Br2NO |
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Molecular Weight |
292.95 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)benzamide |
InChI |
InChI=1S/C8H7Br2NO/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3H,4H2,(H2,11,12) |
InChI Key |
FEHSWKIXYTXEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)C(=O)N |
Origin of Product |
United States |
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